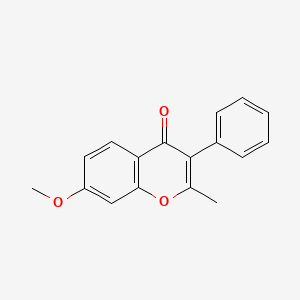

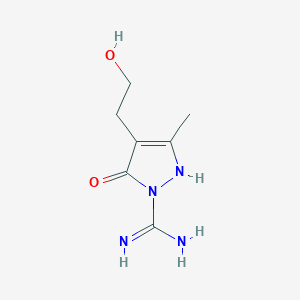

![molecular formula C15H16O B1348383 [Ethoxy(phenyl)methyl]benzene CAS No. 5670-78-0](/img/structure/B1348383.png)

[Ethoxy(phenyl)methyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethoxybenzene, also known as Phenetole or Ethyl phenyl ether, is an organic compound with the formula C8H10O . It is an alkyl group singularly bonded to oxygen . The molecular weight of Ethoxybenzene is 122.1644 .

Synthesis Analysis

The synthesis of benzene derivatives often involves the effect of directing groups and the order of reactions can change the products produced . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of Ethoxybenzene consists of an ethoxy group (CH3CH2O−) found in the organic compound ethyl phenyl ether (C6H5OCH2CH3) . The IUPAC Standard InChI is InChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 .Chemical Reactions Analysis

Benzene derivatives undergo a two-step mechanism for electrophilic aromatic substitution reactions. The first step is slow and rate-determining, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. The second step is fast, where a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

Ethoxybenzene has a molecular weight of 122.1644 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Crystal Structure and Chemical Reactions

- A study on the crystal structure of a related compound, azilsartan methyl ester ethyl acetate hemisolvate, highlights its molecular conformations and interactions, contributing to the understanding of molecular designs in pharmaceuticals (Zhengyi Li et al., 2015).

- Research into the viscosities and surface tensions of phenetole (a compound similar to ethoxy benzene) with various solvents aids in understanding solvent effects in chemical processes and potential applications in materials science (Mohammad S. Al Tuwaim et al., 2018).

Donor-Acceptor Interactions

- Investigations of donor-acceptor interactions in phenyl ethynyl benzene derivatives offer insights into molecular electronics and the design of new organic semiconductors (Jettiboina Suryachandram et al., 2021).

Cytotoxic Activities

- A study on chemical constituents from Chloranthus anhuiensis, including compounds structurally related to ethoxy(phenyl)methyl]benzene, revealed their cytotoxic activities, suggesting potential applications in drug development (Huilin Zhu et al., 2018).

Synthetic Applications

- The synthesis of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and congeners as components in Diels-Alder reactions opens pathways to functionalized (trifluoromethyl)benzenes and -pyridines, with implications for organic synthesis and materials science (J. Volle, M. Schlosser, 2002).

Green Synthesis

- A green synthetic route for the perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst demonstrates an environmentally friendly approach to synthesizing compounds related to ethoxy(phenyl)methyl]benzene, highlighting the importance of sustainable chemistry (Pooja R. Tambe, G. Yadav, 2017).

Safety And Hazards

Ethoxybenzene may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

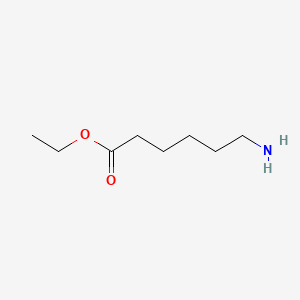

[ethoxy(phenyl)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWASOZKZYKPQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332466 |

Source

|

| Record name | [Ethoxy(phenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Ethoxy(phenyl)methyl]benzene | |

CAS RN |

5670-78-0 |

Source

|

| Record name | [Ethoxy(phenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)